An In-depth Technical Guide to Diethoxy-phosphorylethyl-PEG5-ethylphosphonic Acid
An In-depth Technical Guide to Diethoxy-phosphorylethyl-PEG5-ethylphosphonic Acid
This technical guide provides a comprehensive overview of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid, a heterobifunctional polyethylene glycol (PEG) derivative. It is intended for researchers, scientists, and drug development professionals interested in the structure, properties, synthesis, and applications of this versatile molecule. This guide details its physicochemical properties, provides a representative synthesis protocol, and explores its utility in surface modification and targeted drug delivery.
Core Structure and Properties
Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is a bifunctional molecule featuring a diethyl phosphonate group at one end and an ethylphosphonic acid group at the other, connected by a hydrophilic PEG linker of five ethylene glycol units. This unique structure imparts both organic and aqueous solubility and provides two distinct functional groups for conjugation or surface anchoring.
The phosphonic acid moiety is a highly effective anchoring group for metal oxide surfaces, while the diethyl phosphonate end can be used for further chemical modifications. The PEG linker enhances biocompatibility and solubility, making this compound particularly suitable for biomedical applications.[1]
Physicochemical Properties
A summary of the key physicochemical properties of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1446282-17-2 | [2] |
| Molecular Formula | C16H36O11P2 | [2] |
| Molecular Weight | 466.4 g/mol | [2] |
| Appearance | Expected to be a liquid or oil | N/A |
| Solubility | Soluble in water and common organic solvents | [3] |
| Storage Conditions | -20°C for long-term storage | N/A |
Synthesis and Characterization
Representative Synthesis Protocol
The synthesis can be envisioned in four main stages:
-
Monofunctionalization of PEG5: Starting with commercially available pentaethylene glycol (PEG5), one hydroxyl group is protected to allow for selective modification of the other.
-
Introduction of the First Phosphonate Group: The free hydroxyl group is reacted to introduce the ethylphosphonic acid moiety.
-
Deprotection and Activation of the Second Terminus: The protecting group on the other end of the PEG chain is removed, and the hydroxyl group is activated for the subsequent reaction.
-
Introduction of the Second Phosphonate Group: The activated hydroxyl group is reacted to form the diethyl phosphonate ester.
A detailed, step-by-step hypothetical protocol is provided below.
Step 1: Monoprotection of Pentaethylene Glycol (PEG5)
-
Dissolve pentaethylene glycol in anhydrous dichloromethane (DCM).
-
Add one equivalent of a suitable protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl), and a base like triethylamine.
-
Stir the reaction at room temperature until analysis (e.g., by thin-layer chromatography) indicates the formation of the mono-protected product.
-
Purify the product using column chromatography to isolate the mono-TBDMS-PEG5.
Step 2: Synthesis of Mono-ethylphosphonate-PEG5
-
Dissolve the mono-TBDMS-PEG5 in an appropriate solvent like anhydrous tetrahydrofuran (THF).
-
Activate the free hydroxyl group by converting it to a good leaving group, for example, by reaction with tosyl chloride in the presence of a base.
-
React the resulting tosylated PEG with the sodium salt of diethyl phosphite (prepared by reacting diethyl phosphite with sodium hydride) in a Michaelis-Arbuzov-type reaction to form the diethyl phosphonate ester.
-
Hydrolyze one of the ethyl esters of the newly introduced phosphonate group under controlled basic conditions to yield the ethylphosphonic acid.
Step 3: Deprotection of the Second Terminus
-
Remove the TBDMS protecting group from the other end of the PEG chain using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.
-
Purify the resulting hydroxyl-PEG5-ethylphosphonic acid derivative.
Step 4: Synthesis of the Final Product
-
Activate the newly deprotected hydroxyl group as described in Step 2 (e.g., tosylation).
-
React the activated PEG derivative with triethyl phosphite in a Michaelis-Arbuzov reaction to introduce the diethyl phosphonate group.
-
Purify the final product, Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid, using an appropriate chromatographic method.
Characterization Techniques
The successful synthesis and purity of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid would be confirmed using a suite of analytical techniques:
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | ¹H, ¹³C, and ³¹P NMR spectroscopy to confirm the chemical structure and the presence of the PEG backbone and the two distinct phosphonate groups. |
| Mass Spectrometry (MS) | To determine the exact molecular weight of the compound and confirm its elemental composition. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the characteristic functional groups, such as P=O, P-O-C, and C-O-C bonds. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final product. |
Applications in Research and Development
The unique bifunctional nature of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid makes it a valuable tool in several areas of research, particularly in surface modification and drug delivery.
Surface Modification of Metal Oxides
The phosphonic acid group exhibits a strong affinity for metal oxide surfaces, such as titanium dioxide (TiO₂), iron oxides (e.g., Fe₃O₄), and aluminum oxide (Al₂O₃). This allows for the formation of stable, self-assembled monolayers (SAMs) on these surfaces. The PEG chain then provides a hydrophilic and biocompatible interface, which can reduce non-specific protein adsorption and improve the performance of biomedical implants and biosensors.
Workflow for surface modification of metal oxides.
Targeted Drug Delivery
The phosphonic acid moiety has a high affinity for hydroxyapatite, the main mineral component of bone. This property can be exploited for targeted drug delivery to bone tissue.[4][5] Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid can act as a linker to conjugate therapeutic agents to a bone-targeting delivery system. The diethyl phosphonate end can be chemically modified to attach a drug, while the phosphonic acid end targets the bone.
Bone-targeted drug delivery mechanism.
PROTAC Linkers
This molecule can also serve as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The PEG linker can provide the optimal length and flexibility for the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[6][7]
Conclusion
Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is a valuable heterobifunctional molecule with significant potential in materials science and drug development. Its unique combination of a hydrophilic PEG spacer and two distinct phosphonate end groups allows for versatile applications in surface modification and targeted drug delivery. The representative synthesis and experimental workflows provided in this guide offer a foundation for researchers to explore and utilize this compound in their respective fields. Further research into specific applications and the development of optimized synthesis protocols will undoubtedly expand its utility in creating advanced functional materials and therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. m-PEG5-phosphonic acid ethyl ester, 1807512-42-0 | BroadPharm [broadpharm.com]
- 4. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bisphosphonates for delivering drugs to bone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
